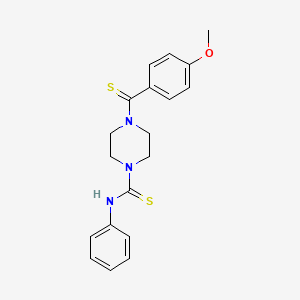

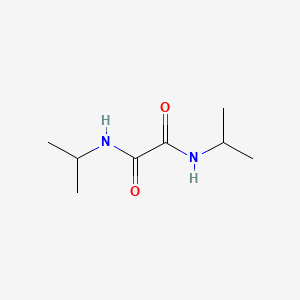

![molecular formula C11H9ClN2OS B3407586 N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide CAS No. 7496-60-8](/img/structure/B3407586.png)

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide

Overview

Description

“N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide” is a chemical compound with the molecular formula C8H8ClNO . It is also known by other names such as Acetanilide, 4’-chloro-; p-Chloroacetanilide; Acetic-4-chloroanilide; N-Acetyl-p-chloroaniline; 4-Chloroacetanilide; 4’-Chloroacetanilide; Acet-p-chloroanilide; N-(p-Chlorophenyl)acetamide .

Synthesis Analysis

While specific synthesis methods for “N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide” are not available in the retrieved data, related compounds have been synthesized and studied for their antimicrobial and antiproliferative properties . The molecular structures of these synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data .Molecular Structure Analysis

The molecular structure of “N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide” can be analyzed using various spectroscopic techniques. For example, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule . Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule .Physical And Chemical Properties Analysis

“N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide” has a molecular weight of 169.608 . More detailed physical and chemical properties are not available in the retrieved data.Scientific Research Applications

Antibacterial Applications

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide derivatives have shown significant antibacterial properties. A study by Desai et al. (2008) synthesized several acetamides with similar structures and evaluated their antibacterial activity against gram-positive and gram-negative bacteria, such as S. aureus and E. coli, showing moderate to good activity. This indicates a potential application in developing new antibacterial agents (Desai et al., 2008).

Anticancer Activity

Some derivatives of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide have shown promise in anticancer research. Yurttaş et al. (2015) reported the synthesis of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, which were tested for their antitumor activity against various human tumor cell lines, indicating significant anticancer activity in some cases (Yurttaş et al., 2015).

Analgesic and Anti-Inflammatory Activity

The compound has been explored for its potential in treating pain and inflammation. Kumar and Mishra (2020) synthesized derivatives of N-[4-(diphenyl amino)thiazol-2-yl]acetamide and evaluated their analgesic and anti-inflammatory activity. The findings suggested these compounds could be promising for managing pain and inflammation (Kumar & Mishra, 2020).

Potential in Photovoltaic Applications

Research by Mary et al. (2020) explored the potential of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide derivatives in dye-sensitized solar cells (DSSCs). Their study focused on photochemical and thermochemical modeling, indicating these compounds could have good light harvesting efficiency for use in photovoltaic cells (Mary et al., 2020).

Nonlinear Optical Properties

The nonlinear optical properties of certain acetamide derivatives, including N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, have been studied for their potential use in optical devices. Castro et al. (2017) investigated the linear and nonlinear optical behavior of similar crystalline structures, suggesting their suitability for applications in photonic devices like optical switches and modulators (Castro et al., 2017).

Future Directions

properties

IUPAC Name |

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2OS/c1-7(15)13-11-14-10(6-16-11)8-2-4-9(12)5-3-8/h2-6H,1H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZMTXFIEJGDABF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40323962 | |

| Record name | N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40323962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide | |

CAS RN |

7496-60-8 | |

| Record name | NSC405303 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405303 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40323962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

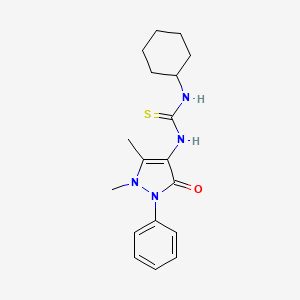

![3-allyl-2-((2-(1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl)thio)-5-(p-tolyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3407517.png)

![Ethyl [(7-{4-[(4-methoxybenzyl)amino]-4-oxobutyl}-8-oxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio]acetate](/img/structure/B3407525.png)

![(2E)-3-[5-(2,5-dichlorophenyl)furan-2-yl]-1-phenylprop-2-en-1-one](/img/structure/B3407530.png)

![3-(1,3-benzodioxol-5-ylmethyl)-2-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-6-morpholin-4-ylquinazolin-4(3H)-one](/img/structure/B3407531.png)

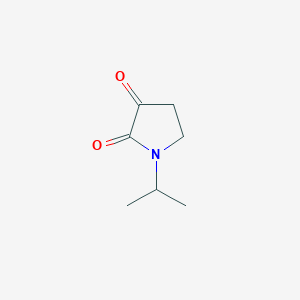

acetate](/img/structure/B3407539.png)

![4H-Cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one, 2-[[2-(3,4-dimethylphenyl)-2-oxoethyl]thio]-3,5,6,7-tetrahydro-3-(2-propen-1-yl)-](/img/structure/B3407559.png)

![1-[4-(Trifluoromethyl)pyridin-2-yl]azetidin-3-amine](/img/structure/B3407603.png)